3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
This compound is a triazolone derivative featuring a piperidine ring substituted with a 2-chloro-4-fluorobenzoyl group and a 4-methoxyphenylmethyl moiety. Its structural complexity arises from the fusion of heterocyclic (triazolone), aromatic (methoxyphenyl), and halogenated (chloro-fluoro benzoyl) components. Its synthesis likely involves multi-step reactions, such as condensation of substituted hydrazines with carbonyl intermediates, followed by cyclization—methods analogous to those described for structurally related triazolones .
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O3/c1-31-17-5-2-14(3-6-17)13-28-20(25-26-22(28)30)15-8-10-27(11-9-15)21(29)18-7-4-16(24)12-19(18)23/h2-7,12,15H,8-11,13H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCIULZHRXUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the piperidine intermediate: Starting with a suitable piperidine derivative, such as 4-piperidone, the compound is reacted with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the 1-(2-chloro-4-fluorobenzoyl)piperidine intermediate.
Formation of the triazolone ring: The intermediate is then reacted with hydrazine derivatives to form the triazolone ring.
Introduction of the methoxybenzyl group: Finally, the 4-methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, differing primarily in substituents on the benzoyl, phenyl, or triazolone moieties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparisons
Key Findings from Comparative Analysis:
Substituent Positioning on Benzoyl Group: The target compound’s 2-chloro-4-fluorobenzoyl group differs from analogs with 5-chloro-2-methoxy () or unchlorinated benzoyl moieties.
Methoxy vs. Methyl on Phenyl Rings :
- The 4-methoxyphenylmethyl group in the target compound introduces polarity compared to the 4-methylphenyl group in . Methoxy groups can participate in hydrogen bonding, which might influence solubility or target recognition .
Halogen Effects :
- Bromine () and chlorine substituents exhibit distinct steric and electronic profiles. Bromine’s larger size may hinder binding in some contexts, while fluorine’s small size and high electronegativity optimize target selectivity .
Biological Activity
The compound 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring , which is known for its role in various pharmacological activities.
- A triazole moiety , contributing to its biological activity through interactions with various biological targets.
Molecular Formula
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells:
Target Interactions:
- Inhibition of Kinases: The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and reduced proliferation in cancer cells.
- Antimicrobial Properties: Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially making it a candidate for further exploration in treating infections.
- Antiparasitic Effects: The compound has been investigated for its potential as an antimalarial agent, particularly against Plasmodium falciparum, indicating a broad spectrum of biological activity.
Biological Activity Profile
A detailed evaluation of the compound's biological activities reveals promising results:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces G1 phase arrest; apoptosis in cancer cells | |
| Antimicrobial | Exhibits significant inhibition against various pathogens | |
| Antimalarial | Inhibits growth of Plasmodium falciparum |
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- In Vitro Studies: Research demonstrated that the compound effectively inhibits CDK2 activity, leading to decreased cell viability in cancer cell lines. The IC50 values indicate a potent effect at low concentrations.
- Pharmacokinetics: Studies suggest favorable bioavailability and metabolic stability, making it a suitable candidate for therapeutic applications.
- Comparative Studies: In comparative analyses with other compounds, this triazole derivative displayed superior inhibitory effects against certain kinases involved in cancer progression, suggesting its potential as a lead compound for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
